2-epi-Abamectin
Description
Contextualization within the Avermectin (B7782182) Family
Avermectins are a group of 16-membered macrocyclic lactone derivatives, naturally produced as fermentation products by the soil actinomycete Streptomyces avermitilis wikipedia.orgmdpi.comveteriankey.com. These compounds are characterized by their potent anthelmintic and insecticidal properties wikipedia.orgmdpi.comveteriankey.comnih.gov. The avermectin family comprises eight primary components, identified as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b, which differ slightly in their chemical structures toku-e.combioaustralis.comwikipedia.org.
Avermectin B1, a mixture primarily consisting of Avermectin B1a (typically >80%) and Avermectin B1b (typically ~20%), forms the basis of the commercially significant drug and pesticide known as abamectin (B1664291) wikipedia.orgchemicalbook.com. The discovery of avermectins by William C. Campbell and Satoshi Ōmura led to groundbreaking advancements in treating parasitic diseases, earning them a share of the Nobel Prize in Physiology or Medicine wikipedia.org. Avermectins exert their biological effects by modulating chloride channels, primarily gamma-aminobutyric acid (GABA)-gated chloride channels in vertebrate neurons and glutamate-gated chloride channels in nematodes wikipedia.orgnih.govtoku-e.com.
Epimeric Relationship to Avermectin B1a
Avermectin B1a, epi- is a stereoisomer of Avermectin B1a, specifically an epimer. Epimers are stereoisomers that differ in configuration at only one chiral center toku-e.combioaustralis.comamerigoscientific.com. In the case of Avermectin B1a, epi-, the epimerization occurs at the 2-position of the molecule toku-e.combioaustralis.comamerigoscientific.com. This stereochemical inversion results in a compound that is formed as a base-catalyzed intermediate during the decomposition of Avermectin B1a, or as an environmental degradation product toku-e.combioaustralis.comamerigoscientific.com.
The formation of Avermectin B1a, epi- is often described as a result of base-catalyzed isomerization, which can lead to its subsequent irreversible rearrangement into the isomeric alkene analog, Delta-2-Avermectin B1a toku-e.combioaustralis.comamerigoscientific.com. Consequently, Avermectin B1a, epi- exhibits significantly reduced biological activity, showing approximately a 100-fold loss in potency as a nematocide compared to its parent compound, Avermectin B1a toku-e.combioaustralis.comamerigoscientific.com.
Data Tables
Table 1: Key Properties of Avermectin B1a, epi-
| Property | Value | Source(s) |
| Compound Name | Avermectin B1a, epi- | toku-e.comtoku-e.comarctomsci.com |
| CAS Number | 106434-14-4 | toku-e.comtoku-e.comarctomsci.com |
| Molecular Formula | C48H72O14 | toku-e.comtoku-e.comscbt.com |
| Molecular Weight | 873.1 | toku-e.comtoku-e.comscbt.com |
| Appearance | White solid | toku-e.com |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO | toku-e.comamerigoscientific.comtoku-e.com |
| Purity (typical) | >95% by HPLC | toku-e.com |
Table 2: Overview of the Avermectin Family
| Feature | Description | Source(s) |
| Chemical Class | Macrocyclic Lactones | wikipedia.orgmdpi.comveteriankey.comnih.gov |
| Source Organism | Streptomyces avermitilis | wikipedia.orgmdpi.comveteriankey.comnih.govjournals.co.za |
| Structure | 16-membered macrocyclic lactone derivatives | wikipedia.orgmdpi.comveteriankey.comresearchgate.net |
| Primary Components | A1a, A1b, A2a, A2b, B1a, B1b, B2a, B2b | toku-e.combioaustralis.comwikipedia.org |
| Basis for Abamectin | Avermectin B1 (mixture of B1a and B1b) | wikipedia.orgchemicalbook.com |
| Key Bioactivity | Anthelmintic and Insecticidal | wikipedia.orgmdpi.comveteriankey.comnih.gov |
| Mechanism of Action | Modulation of GABA-gated chloride channels; Glutamate-gated chloride channels | wikipedia.orgnih.govtoku-e.com |
Structure
2D Structure
Properties
Molecular Formula |
C48H72O14 |
|---|---|
Molecular Weight |
873.1 g/mol |
IUPAC Name |
(1'S,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
InChI Key |
RRZXIRBKKLTSOM-TYECJXEWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
Biosynthesis and Fermentation of Avermectin Precursors
Microbial Origin: Streptomyces avermitilis as a Producer Organism
Streptomyces avermitilis is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces. It was first discovered in a soil sample collected in Shizuoka Prefecture, Japan wikipedia.orgwikipedia.org. This genus is renowned for its prolific production of secondary metabolites, including a vast array of antibiotics, antifungals, and antiparasitic agents. Streptomyces avermitilis stands out as the primary natural source of avermectins, a family of 16-membered macrocyclic lactones wikipedia.orgmdpi.com. The industrial production of avermectins relies on the fermentation of specific strains of S. avermitilis, which have been optimized through classical mutagenesis and genetic engineering to enhance yields wikipedia.orgmdpi.com. The complete genome sequence of S. avermitilis has been elucidated, providing a foundation for understanding the genetic basis of its metabolic capabilities, including avermectin (B7782182) biosynthesis wikipedia.org.
Avermectin Biosynthetic Pathways
The biosynthesis of avermectins is a complex, multi-step process primarily mediated by a large Type I polyketide synthase (PKS) system. This pathway involves the assembly of a polyketide backbone, followed by various modification and glycosylation steps to yield the final avermectin molecules.
Avermectins are synthesized through a Type I PKS pathway, characterized by large, modular enzyme complexes wikipedia.orgmdpi.commdpi.commdpi.com. The ave gene cluster encodes the avermectin PKS, comprising four large multifunctional proteins designated AVES1, AVES2, AVES3, and AVES4 wikipedia.orgmdpi.compnas.orgnih.govnih.govoup.com. These proteins collectively contain twelve PKS modules, each responsible for a specific step in the iterative elongation of the polyketide chain wikipedia.orgmdpi.compnas.orgnih.govoup.com.
Each module typically consists of several catalytic domains:
Ketosynthase (KS): Catalyzes the condensation of an acyl-CoA extender unit with the growing polyketide chain.
Acyltransferase (AT): Selects and loads the appropriate acyl-CoA extender unit (malonyl-CoA or methylmalonyl-CoA) onto the Acyl Carrier Protein (ACP).
Acyl Carrier Protein (ACP): Acts as a scaffold, covalently attaching the growing polyketide chain via a phosphopantetheine arm.
Ketoreductase (KR): Reduces the β-keto group formed during condensation.
Dehydratase (DH): Removes a molecule of water to form a double bond.
Enoylreductase (ER): Reduces the double bond (though not always present in every module).
Thioesterase (TE): Releases the completed polyketide chain, often catalyzing macrolactonization.
The biosynthesis begins with a starter unit, which is either isobutyryl-CoA (for the 'b' components, like B1b) or 2-methylbutyryl-CoA (for the 'a' components, like B1a), derived from amino acids valine or isoleucine, respectively wikipedia.orgmdpi.commdpi.comnih.gov. These starter units are extended by seven malonyl-CoA units (providing acetate-derived carbons) and five methylmalonyl-CoA units (providing propionate-derived carbons) through the sequential action of the PKS modules wikipedia.orgmdpi.comresearchgate.net. The specific arrangement and domains within the AVES proteins dictate the stereochemistry and structural features of the avermectin backbone pnas.orgnih.govoup.comnih.gov.
Following the assembly of the aglycone, several post-PKS modification steps occur. These include furan (B31954) ring formation (catalyzed by enzymes like AveE), ketoreduction at C5 (by AveF), and O-methylation at C5 (by AveD) wikipedia.orgpnas.orgnih.gov. The final step involves the glycosylation of the modified aglycone with deoxythymidine diphosphate (B83284) (dTDP)-oleandrose, a modified sugar synthesized by genes encoded within the ave cluster, to produce the mature avermectins pnas.orgnih.gov. Avermectin B1 is a mixture of B1a (major component, ~80%) and B1b (minor component, ~20%) wikipedia.orgfrontiersin.org.
Table 1: Simplified Avermectin Polyketide Synthase (PKS) Module Organization
| PKS Protein | Modules | Key Domains Present (Typical) |
| AVES1 | 2 | KS, AT, ACP, KR, DH, TE |
| AVES2 | 4 | KS, AT, ACP, KR, DH, TE |
| AVES3 | 3 | KS, AT, ACP, KR, DH, TE |
| AVES4 | 3 | KS, AT, ACP, KR, DH, TE |
| Total | 12 |
Note: This table represents a generalized structure; specific domain presence and order can vary.
The genes responsible for the biosynthesis of avermectins are organized within a large, contiguous DNA region on the Streptomyces avermitilis chromosome, known as the ave gene cluster wikipedia.orgpnas.orgnih.govnih.govresearchgate.netasm.orgresearchgate.net. This cluster spans approximately 82 kilobases (kb) and contains around 18 open reading frames (ORFs) pnas.orgnih.govnih.govresearchgate.netasm.org. The ave cluster encodes not only the PKS components (AVES1-4) but also enzymes involved in post-PKS modifications (e.g., AveC, AveD, AveE, AveF), sugar biosynthesis (e.g., genes for oleandrose (B1235672) synthesis), and essential regulatory elements wikipedia.orgpnas.orgnih.govnih.govresearchgate.netasm.orgresearchgate.net.
A critical component of the ave gene cluster is aveR, a gene encoding a LuxR-family cluster-situated regulator (CSR) that is essential for activating the transcription of the structural genes involved in avermectin biosynthesis asm.orgresearchgate.netnih.govfrontiersin.org. The precise organization and functions of these genes have been extensively studied, providing a detailed map of the avermectin biosynthetic machinery pnas.orgnih.govresearchgate.net.
Table 2: Key Genes within the ave Gene Cluster and Their Functions
| Gene(s) | Primary Function | Notes |
| AVES1-4 | Polyketide Synthase (PKS) components | Comprise 12 modules responsible for assembling the avermectin backbone. |
| AveC | Modification enzyme (e.g., dehydratase activity) | Involved in post-PKS modification of the aglycone. |
| AveD | C5 O-methyltransferase | Methylates the C5 hydroxyl group. |
| AveE | Cytochrome P450 monooxygenase | Facilitates furan ring formation (C6-C8a). |
| AveF | C5-ketoreductase | Reduces the C5 keto group to a hydroxyl. |
| AveB genes | Oleandrose biosynthesis and glycosylation | Involved in the synthesis and attachment of the deoxy-sugar oleandrose. |
| aveR | Cluster-situated Regulator (CSR) | LuxR-family activator; essential for initiating transcription of ave structural genes. |
| avtAB | ABC multidrug efflux transporter | Potentially involved in avermectin export. |
| sav_742 | AraC-family transcriptional regulator | Negative regulator of avermectin biosynthesis and cell growth, positive regulator of differentiation. |
| sav_4190 | Hypothetical transmembrane efflux protein | Identified as a target of MarR-family regulator SAV4189; deletion enhances avermectin production. |
| sav_7490 (aveM) | Major Facilitator Superfamily (MFS) protein | Target of TetR-family regulator AveT; negatively affects avermectin production. |
Regulation of Biosynthesis
The production of avermectins is a highly regulated process, influenced by a complex network of transcriptional regulators and signaling molecules that respond to internal and external cues.
Numerous transcriptional regulators have been identified that modulate avermectin biosynthesis in Streptomyces avermitilis. These regulators can act as activators or repressors, influencing the expression of the ave gene cluster and other related genes.
aveR : This cluster-situated regulator (CSR) is a critical activator, essential for initiating the transcription of the avermectin biosynthetic genes asm.orgresearchgate.netnih.govfrontiersin.org.
TetR-family regulators : Several members of this family play significant roles. For instance, SAV576 acts as a negative regulator, repressing avermectin production plos.orgplos.org. Conversely, AveT (SAV3619) functions as a positive regulator, indirectly activating avermectin production by influencing aveR expression asm.orgnih.gov. AvaR1 and AvaR2 are homologous repressors that target aveR and other genes involved in avenolide biosynthesis nih.govfrontiersin.org.
MarR-family regulators : SAV4189 has been identified as an indirect activator of avermectin production, modulating aveR transcription frontiersin.org.
AraC-family regulators : SAV742 acts as a global regulator, negatively controlling avermectin biosynthesis and cell growth while positively influencing morphological differentiation nih.gov.
OmpR-family regulators : MtrA negatively regulates avermectin biosynthesis and is involved in cell growth and development nih.govresearchgate.net.
Alternative σ factors : The alternative sigma factor σ8 (Sig8) inhibits avermectin production by indirectly repressing aveR and directly initiating the transcription of the repressor sav_742 frontiersin.org.
Two-component systems : The PhoR/PhoP system's response regulator, PhoP, negatively affects avermectin biosynthesis by directly regulating aveR transcription nih.gov.
Other regulators : AfsR and AfsS also negatively regulate avermectin production and morphological development researchgate.net.
Table 3: Key Transcriptional Regulators of Avermectin Biosynthesis
| Regulator Name | Family/Type | Primary Effect on Avermectin Production | Target Genes/Pathways Involved | Citation(s) |
| aveR | LuxR-family CSR | Activator | Activates ave structural genes. | asm.orgresearchgate.netnih.govfrontiersin.org |
| SAV576 | TetR-family | Repressor | Indirectly inhibits ave genes; targets SAV575, SAV574, SAV576. | plos.orgplos.org |
| AveT (SAV3619) | TetR-family | Activator | Indirectly activates via aveR; represses aveT, pepD2, aveM, sav_7491. | asm.orgnih.gov |
| AvaR1 | TetR-family | Repressor | Represses aveR, aco, avaR1, avaR2, avaR3. Responds to avenolide. | nih.govfrontiersin.org |
| AvaR2 | TetR-family | Repressor | Represses aveR, aco, avaR1, avaR2, avaR3. Responds to avenolide. | nih.govfrontiersin.org |
| SAV4189 | MarR-family | Activator | Indirectly activates via aveR; represses sav_4189, sav_4190. | frontiersin.org |
| SAV742 | AraC-family | Repressor | Negatively controls ave biosynthesis and cell growth; positively controls differentiation. | nih.gov |
| MtrA | OmpR-family | Repressor | Negatively regulates avermectin biosynthesis, cell growth, and development. | nih.govresearchgate.net |
| σ8 (Sig8) | Alternative σ factor | Inhibitor | Indirectly represses aveR; directly initiates sav_742 transcription. | frontiersin.org |
| PhoP | Response regulator | Repressor | Negatively affects avermectin biosynthesis by regulating aveR. | nih.gov |
| AfsR, AfsS | Unknown | Repressors | Negatively regulate avermectin production and morphological development. | researchgate.net |
Inter-species signaling molecules, particularly autoregulators, play a crucial role in triggering and modulating avermectin production in Streptomyces avermitilis. Avenolide, a γ-butenolide-type autoregulator, is essential for initiating avermectin biosynthesis, acting at nanomolar concentrations pnas.org. The biosynthesis of avenolide itself is dependent on genes such as aco (acyl-CoA oxidase) and cyp17 pnas.org. Receptors like AvaR1 and AvaR2 bind to avenolide and, in turn, repress the transcription of aveR and aco, thereby influencing avermectin production nih.govfrontiersin.org.
Other signaling molecules, including γ-butyrolactones (GBLs) and exogenous antibiotics like hygromycin B and thiostrepton, can also modulate avermectin biosynthesis nih.govnih.govfrontiersin.orgnih.gov. Quorum sensing systems are implicated, where accumulating signaling molecules activate positive regulators and efflux pumps while repressing negative regulators, ultimately leading to enhanced avermectin yields nih.gov.
Compound List:
Avermectin
Avermectin B1a
Avermectin B1b
Avenolide
Hygromycin B
Thiostrepton
Isobutyryl-CoA
2-Methylbutyryl-CoA
Malonyl-CoA
Methylmalonyl-CoA
Oleandrose
Metabolic Engineering Strategies for Enhanced Avermectin Production
Avermectins (AVMs) are a class of potent macrocyclic lactones produced by the bacterium Streptomyces avermitilis. They are widely utilized as anthelmintics and insecticides. The primary and most insecticidally active component is Avermectin B1a. Enhancing its production is a key objective in industrial biotechnology, achieved through various metabolic engineering strategies that target biosynthesis pathways, precursor supply, and regulatory mechanisms.
Genetic Manipulation and Pathway Engineering:
Significant efforts have focused on understanding and manipulating the complex avermectin biosynthetic gene cluster. These strategies aim to increase the flux towards Avermectin B1a and optimize the ratios of different avermectin components.
Engineering Regulatory Genes: The pathway-specific regulatory gene aveR plays a crucial role in avermectin production. Enhancing the transcription of aveR through modifications to sigma factors, such as engineering the hrdB gene, has led to substantial yield improvements. For instance, evolving hrdB resulted in a 50% yield improvement of Avermectin B1a, reaching 6.38 g/L by significantly increasing aveR transcription pnas.org. Other transcriptional regulators, like MtrA, have also been investigated, with findings suggesting a negative regulatory effect on avermectin biosynthesis, indicating that its manipulation could also be a target for enhancement mdpi.com.
Precursor Supply Enhancement: Avermectin biosynthesis relies on specific acyl-CoA precursors, namely 2-methylbutyryl-CoA (starter unit) and malonyl-CoA/methylmalonyl-CoA (extender units). Strategies to enhance these precursors include:
Engineering the meilingmycin (MEI) polyketide synthase (PKS) to increase 2-methylbutyryl-CoA supply, leading to a 4.36-fold increase in Avermectin B1a titer in a wild-type strain nih.govnih.gov.
Overexpressing genes from the β-oxidation pathway, such as fadD and fadAB, to boost acyl-CoA precursor availability nih.govnih.govnih.gov.
Introducing genes involved in carbon concentrating mechanisms (e.g., bicA and ecaA) to enhance carboxylation velocity and precursor supply nih.gov.
Inhibiting key nodes in competing metabolic pathways (e.g., using CRISPRi) to redirect metabolic flux towards precursor synthesis nih.govnih.gov.
Combinatorial Biosynthesis and Domain Swapping: While primarily used for generating novel avermectin derivatives like ivermectin, domain swapping within PKS modules has also been explored to influence avermectin production. For example, replacing specific domains in the avermectin PKS with those from other PKS systems has been investigated scienceopen.comresearchgate.net.
Mutation and Screening Techniques: Traditional methods like heavy-ion beam irradiation have also been employed to induce mutations and screen for high-producing strains. This approach has yielded mutants with significantly increased specific productivity, for example, a 1.6-fold increase in Avermectin B1a production (from 3885 to 5446 μg/mL) nih.gov.
Fermentation Optimization:
While the prompt focuses on metabolic engineering, fermentation conditions are integral to realizing the potential of engineered strains. Studies have demonstrated that the application of these engineered strains in large-scale fermentors can maintain and even improve productivity pnas.org.
Research Findings and Yield Improvements:
Metabolic engineering efforts have yielded substantial improvements in Avermectin B1a production. A combination strategy involving the engineering of aveC and precursor supply genes in the industrial strain A229 resulted in a 49.1% increase in Avermectin B1a titer, reaching 9613 μg/mL nih.govresearchgate.net. Another study, by engineering the hrdB gene, achieved a production of 6.38 g/L of Avermectin B1a, representing over a 50% yield improvement pnas.org. Enhancing acyl-CoA precursor supply through engineered MEI PKS and inhibiting key metabolic nodes, followed by overexpression of β-oxidation genes, led to an 8.25-fold increase in Avermectin B1a titer in a wild-type strain (452.8 μg/mL) and a 37.8% increase in an industrial strain (8836.4 μg/mL) nih.govnih.gov.
Data Tables
Table 1: Summary of Metabolic Engineering Strategies for Avermectin B1a Production Enhancement
| Strategy | Target/Mechanism | Organism/Strain | Yield Improvement (Approx.) | Reference |
| hrdB gene engineering | Overexpression of pathway-specific regulatory gene aveR via enhanced σhrdB | S. avermitilis 3-115 | >50% (to 6.38 g/L) | pnas.org |
| aveC gene engineering | Increased B1a:B2a ratio and B1a titer | S. avermitilis A229 | Not specified individually | nih.govresearchgate.net |
| fadD and fadAB gene overexpression | Increased supply of acyl-CoA precursors (β-oxidation pathway) | S. avermitilis A229 | Not specified individually | nih.govnih.govnih.gov |
| bicA and ecaA gene introduction | Enhanced carboxylation velocity for increased malonyl- and methylmalonyl-CoA precursors | S. avermitilis A229 | Not specified individually | nih.gov |
| MEI PKS engineering | Increased 2-methylbutyryl-CoA (MBCoA) precursor supply | S. avermitilis WT | 4.36-fold (to 262.2 μg/mL) | nih.govnih.gov |
| CRISPRi inhibition of key metabolic nodes | Increased MalCoA and MMCoA levels by inhibiting competing pathways | S. avermitilis WT | Not specified individually | nih.govnih.gov |
| Combined precursor supply strategies | Combination of MEI PKS, metabolic node inhibition, and β-oxidation gene overexpression | S. avermitilis WT | 8.25-fold (to 452.8 μg/mL) | nih.govnih.gov |
| Combined precursor supply strategies | Combination of MEI PKS, metabolic node inhibition, and β-oxidation gene overexpression | S. avermitilis A229 | 37.8% (to 8836.4 μg/mL) | nih.govnih.gov |
| Combined strategy (aveC + precursor supply) | Increased B1a:B2a ratio and B1a titer by engineering aveC and precursor supply genes | S. avermitilis A229 | 49.1% (to 9613 μg/mL) | nih.govresearchgate.netmdpi.com |
| Heavy-ion beam irradiation | Induction of mutations leading to improved productivity | S. avermitilis 147-G58 | 1.6-fold (to 5446 μg/mL) | nih.gov |
Table 2: Key Genes and Pathways Targeted in Avermectin Production Enhancement
| Gene/Pathway | Role in Avermectin Biosynthesis | Targeted Action | Impact |
| aveR | Pathway-specific regulatory gene | Overexpression/enhanced transcription | Increased overall avermectin biosynthesis flux pnas.org. |
| hrdB (sigma factor) | Regulates transcription of many genes, including aveR | Engineering mutations | Enhanced transcription of aveR, leading to higher avermectin B1a production pnas.org. |
| aveC | Involved in spiroketal formation and modification | Engineering mutations (e.g., aveC8m) | Increased Avermectin B1a:B2a ratio and B1a titer nih.govresearchgate.net. |
| fadD, fadAB (β-oxidation pathway) | Provide acyl-CoA precursors (e.g., acetyl-CoA, malonyl-CoA) | Overexpression | Increased supply of acyl-CoA precursors, enhancing B1a production nih.govnih.govnih.gov. |
| bicA, ecaA (CCM genes) | Enhance carboxylation of acetyl-CoA and propionyl-CoA | Introduction/Co-expression | Increased supply of malonyl-CoA and methylmalonyl-CoA precursors nih.gov. |
| Meilingmycin (MEI) PKS | Engineered to produce 2-methylbutyrate, providing the starter unit (MBCoA) for A-component biosynthesis | Heterologous expression of engineered PKS | Increased MBCoA levels, leading to higher Avermectin B1a titer nih.govnih.gov. |
| Key primary metabolic pathway nodes | Involved in pathways supplying malonyl-CoA and methylmalonyl-CoA | Inhibition (e.g., CRISPRi) | Increased availability of MalCoA and MMCoA precursors for avermectin biosynthesis nih.govnih.gov. |
| MtrA | Transcriptional regulator | Investigated for regulatory effect | Reported negative regulatory effect on avermectin biosynthesis mdpi.com. |
| PteF, PteR (Filipin biosynthetic cluster genes) | Regulatory factors within other gene clusters | Deletion/investigation | PteF deletion showed significant avermectin titer improvement; global regulatory effect observed mdpi.com. |
Compound List:
Avermectin B1a
Avermectin B1b
Avermectin A1a
Avermectin A2a
Avermectin B2a
Avermectin A1b
Avermectin A2b
Avermectin B2b
Ivermectin
Doramectin
Meilingmycin (MEI)
Epi-Ivermectin B1a (mentioned as a degradation product of Ivermectin B1a)
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for Avermectin (B7782182) B1a
The total synthesis of Avermectin B1a, a complex macrocyclic lactone, has been a significant endeavor in organic chemistry, showcasing the ingenuity and advancement of synthetic methodologies. Several research groups have successfully completed the total synthesis of this natural product, each employing unique strategies to construct its challenging structural features, including the spiroketal system, the hexahydrobenzofuran core, and the polyfunctionalized macrocycle.
One of the pioneering total syntheses of Avermectin B1a was reported by the research group of S. Hanessian. A key feature of their convergent strategy was the synthesis of two major fragments: a "northern" hemisphere containing the spiroketal and a "southern" hemisphere encompassing the hexahydrobenzofuran moiety. The northern fragment was constructed from D-glucose, while the southern fragment was derived from L-rhamnose. The coupling of these two fragments was achieved through a Wittig reaction, followed by a series of carefully orchestrated steps to complete the macrocycle and introduce the disaccharide unit.
Another notable approach was developed by the group of S. V. Ley. Their strategy also involved a convergent synthesis, with the construction of northern and southern fragments. A highlight of their synthesis was the use of a sulphone-based coupling reaction to connect the two key intermediates. The subsequent macrolactonization was a critical step, achieved under carefully controlled conditions to favor the formation of the desired 16-membered ring.
The complexity of Avermectin B1a has necessitated the development and application of a wide array of synthetic methods. These include stereoselective aldol (B89426) reactions, asymmetric hydrogenations, and various carbon-carbon bond-forming reactions. The table below summarizes some of the key reactions and strategies employed in the total synthesis of Avermectin B1a.
| Synthetic Challenge | Key Strategies and Reactions Employed | Notable Research Groups |
| Spiroketal Formation | Acid-catalyzed cyclization of a dihydroxy ketone precursor. | Hanessian, Ley |
| Hexahydrobenzofuran Synthesis | Intramolecular Diels-Alder reaction; Ring-closing metathesis. | Various |
| Macrocyclization | Yamaguchi macrolactonization; Shiina macrolactonization; Wittig reaction followed by intramolecular esterification. | Hanessian, Ley |
| Glycosylation | Koenigs-Knorr glycosylation; Schmidt glycosylation. | Hanessian, Ley |
These total syntheses not only represent remarkable achievements in chemical synthesis but also provide access to analogs and derivatives of Avermectin B1a, enabling further investigation into its biological activity.
Chemical Transformation of Avermectin B1a to Epi-Avermectin B1a
Epi-Avermectin B1a is a stereoisomer of Avermectin B1a, differing in the configuration at the C2 position. This transformation can occur under certain conditions, particularly in the presence of a base, and is of interest due to the significantly reduced biological activity of the epi- form.
Base-Catalyzed Isomerization Mechanisms
The isomerization of Avermectin B1a to epi-Avermectin B1a is a base-catalyzed process that proceeds through an enolate intermediate. The proton at the C2 position is acidic due to its proximity to the C1 carbonyl group of the lactone. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate. Subsequent reprotonation of this enolate can occur from either face of the molecule. While protonation from the original face regenerates Avermectin B1a, protonation from the opposite face results in the formation of the C2 epimer, epi-Avermectin B1a.
The equilibrium between Avermectin B1a and epi-Avermectin B1a is dependent on the reaction conditions, including the strength of the base, the solvent, and the temperature. The formation of the thermodynamically more stable isomer is generally favored.
Epimerization and Rearrangement Pathways to Delta-2-Avermectin B1a
Under basic conditions, the epimerization at C2 is often accompanied by an irreversible rearrangement to form a more stable product, Δ²-Avermectin B1a. This rearrangement involves the elimination of the hydroxyl group at the C5 position and the formation of a double bond between C2 and C3.
The proposed mechanism for this rearrangement involves the initial formation of the C2 enolate, as described above. Instead of reprotonation, the enolate can undergo elimination of the C5 hydroxyl group, facilitated by the electron-withdrawing nature of the adjacent carbonyl group. This results in the formation of a conjugated system and the thermodynamically stable Δ²-Avermectin B1a. This rearrangement product is biologically inactive.
The relative rates of epimerization and rearrangement are influenced by the reaction conditions. Stronger bases and higher temperatures tend to favor the irreversible rearrangement to Δ²-Avermectin B1a. The formation of these degradation products is a critical consideration in the formulation and storage of Avermectin B1a-based products.
Design and Synthesis of Avermectin Analogs and Derivatives
The potent biological activity of Avermectin B1a has spurred extensive research into the design and synthesis of analogs and derivatives to explore structure-activity relationships (SAR) and to develop new compounds with improved properties. nih.gov Modifications have been made to various parts of the Avermectin B1a molecule, including the macrocyclic core, the spiroketal moiety, and the disaccharide unit.
One of the most significant and commercially successful derivatives of Avermectin B1a is Ivermectin. Ivermectin is produced by the selective catalytic hydrogenation of the C22-C23 double bond of Avermectin B1a. This modification leads to a compound with a broader spectrum of antiparasitic activity and an improved safety profile in certain animal species.
Other synthetic modifications have focused on the C4" hydroxyl group of the oleandrose (B1235672) sugar. Acylation or etherification of this group has been shown to modulate the biological activity of the resulting derivatives. For example, the 4"-amino and 4"-epi-amino derivatives have been synthesized and evaluated for their insecticidal and anthelmintic properties.
The C5 position of the macrocycle has also been a target for modification. Oxidation of the C5 hydroxyl group to a ketone, followed by further derivatization, has yielded a range of analogs. The table below summarizes some of the key modifications and their general impact on biological activity.
| Position of Modification | Type of Modification | General Impact on Biological Activity |
| C22-C23 | Reduction of the double bond (e.g., Ivermectin) | Broadened spectrum of activity, improved safety profile. |
| C4" (disaccharide) | Acylation, etherification, amination | Modulation of potency and spectrum of activity. |
| C5 (macrocycle) | Oxidation to a ketone, derivatization of the hydroxyl group | Generally leads to a decrease in activity. |
| C13 (macrocycle) | Substitution of the hydroxyl group | Can influence potency and spectrum of activity. |
The synthesis of these analogs often involves semi-synthetic approaches, starting from the natural Avermectin B1a. These studies have provided valuable insights into the structural features required for potent biological activity and continue to guide the development of new and improved avermectin-based therapies.
Molecular and Cellular Mechanisms of Action Non Mammalian Systems
Ligand-Gated Chloride Channels Modulation
Avermectins exert their effects by interacting with specific types of chloride channels, thereby disrupting normal neuronal and muscular function.
A more pronounced mechanism of action for avermectins, including Avermectin (B7782182) B1a, involves the potentiation of glutamate-gated chloride channels (GluCls). These channels are specific to protostome invertebrates, such as nematodes and arthropods. wikipedia.org Avermectins bind to these GluCls, increasing the permeability of the cell membrane to chloride ions. wikipedia.org This influx of chloride ions leads to hyperpolarization of the nerve and muscle cells, effectively blocking neuromuscular transmission and resulting in flaccid paralysis. wikipedia.org For instance, studies indicate that avermectins act on glutamate-gated chloride channels in nematodes. toku-e.com The geometric isomer 8,9-Z-Abamectin B1a, a related compound, also exerts its effects by binding to these channels in invertebrates.
Receptor Binding Dynamics and Specificity in Target Organisms
Avermectins exhibit high specificity for invertebrate targets, primarily due to the presence of unique glutamate-gated chloride channels. wikipedia.org Research has identified specific binding sites for avermectin in organisms like Caenorhabditis elegans, with dissociation constants (Kd) reported in the nanomolar range, such as 0.26 nM for crude membrane preparations. nih.gov This high affinity binding at picomolar or nanomolar concentrations underscores the potency of avermectins. nih.gov While specific binding data for Epi-Avermectin B1a is limited, its structural similarity to Avermectin B1a suggests potential, albeit weaker, interactions with these same receptor sites. The significant loss of biological activity observed in Epi-Avermectin B1a indicates altered binding dynamics or reduced efficacy at the receptor level compared to the parent compound. toku-e.com
Neurotransmitter Release Modulation in Invertebrate Neuromuscular Systems
Beyond direct channel modulation, avermectins can influence neuromuscular transmission by affecting postsynaptic potentials and membrane conductance. In the lobster neuromuscular junction, avermectin B1a has been shown to block neuromuscular transmission, leading to a rapid loss of inhibitory postsynaptic potentials and a decline in membrane input resistance. nih.gov This disruption of normal signal transduction at the neuromuscular junction contributes to the paralytic effects observed in target invertebrates.
Influence on Invertebrate Cellular Processes (e.g., Ovarian Tissue Damage in Insects)
Specific research findings detailing the influence of Epi-Avermectin B1a on invertebrate cellular processes, such as ovarian tissue damage in insects, were not available in the provided search results. While avermectins are known to affect various physiological functions in invertebrates, detailed investigations into these specific cellular impacts for Epi-Avermectin B1a were not found.
Effects on Microtubule Dynamics in Model Cell Lines
Information regarding the effects of Epi-Avermectin B1a on microtubule dynamics in model cell lines was not present in the provided search results. The primary documented mechanisms of action for avermectins focus on their interaction with ligand-gated ion channels.
Data Tables
Analytical Chemistry and Characterization Methodologies
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for separating Avermectin (B7782182) B1a, epi- from complex mixtures and quantifying its presence. Coupling these techniques with sensitive detection methods, particularly mass spectrometry, allows for highly specific and sensitive analyses.
HPLC-MS/MS has become a cornerstone for the analysis of avermectins, including Avermectin B1a and its epimers. This technique offers excellent separation capabilities combined with high sensitivity and specificity for quantification, even in complex matrices.
Methodology and Applications: HPLC-MS/MS methods typically involve reversed-phase chromatography, often utilizing C18 columns, with mobile phases comprising mixtures of water and organic solvents (e.g., acetonitrile (B52724), methanol) with buffer additives like ammonium (B1175870) formate (B1220265) or formic acid to optimize ionization and peak shape eurl-pesticides.euepa.govbuyandsell.gc.caresearchgate.netresearchgate.net. Electrospray ionization (ESI) in positive ion mode is commonly used for avermectins, forming adducts such as [M+H]⁺ or [M+NH₄]⁺ researchgate.netmdpi.com. Tandem mass spectrometry (MS/MS) allows for targeted detection and quantification by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) epa.govregulations.govepa.gov. For instance, transitions for Avermectin B1a have been reported, such as m/z 890.5 → 567.4 and 890.5 → 305.1 eurl-pesticides.eu. Emamectin (B195283) B1a (a related epimer) has been quantified using transitions like m/z 886.6 → 158.2 regulations.gov. Studies have demonstrated the successful application of HPLC-MS/MS for quantifying avermectins in various matrices, including soil, water, and biological samples, with limits of quantification (LOQs) in the low µg/kg or ng/mL range epa.govresearchgate.netepa.gov. Recoveries typically range from 70% to over 100%, with relative standard deviations (RSDs) below 20%, indicating good method performance epa.govepa.gov.
Data Table 1: Representative HPLC-MS/MS Parameters for Avermectin B1a and Related Compounds
| Analyte | Column Type | Mobile Phase (Example) | MS/MS Transitions (m/z) | LOQ (Example) | Reference |
| Avermectin B1a | C18 (e.g., 150x2.1 mm) | Acetonitrile/Water + Ammonium Formate | 890.5 → 567.4; 890.5 → 305.1 | 0.05 µg/L (water) | eurl-pesticides.euepa.gov |
| Avermectin B1a | C18 | Acetonitrile/Water + Ammonium Formate | 890.5 → 567.3; 891.5 → 568.3 | 0.5 µg/kg (soil) | epa.gov |
| Emamectin B1a (MAB1a) | C18 | Acetonitrile/Water + Formic Acid | 886.6 → 158.2 | Not specified | regulations.gov |
| Ivermectin B1a | C8 (e.g., 50x2.1 mm) | Water + 0.2% Acetic Acid / Acetonitrile + 0.2% Acetic Acid | 875.5 → 753.4 | 1.0 ng/mL (plasma) | researchgate.net |
| Avermectin B1a / B1b | C8 (e.g., 250x4 mm) | Methanol/Water (isocratic) | UV detection (245 nm) | 0.10 ng/g (honey) | researchgate.net |
UHPLC-MS/MS offers significant advantages over conventional HPLC, including faster analysis times, improved peak resolution, and enhanced sensitivity, making it particularly suitable for analyzing complex matrices such as environmental samples (soil, water) and biological tissues.
Methodology and Applications: UHPLC-MS/MS methods for avermectins often employ smaller particle size columns (e.g., 1.7-1.8 µm) and higher mobile phase flow rates, leading to more efficient separations. Sample preparation for complex matrices is critical and may involve techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) to remove interfering matrix components mdpi.comnih.gov. For instance, a UHPLC-MS/MS method using QuEChERS extraction was developed for avermectins in crops like soybean, maize, and bean, achieving limits of detection (LODs) as low as 1.2 μg kg⁻¹ for abamectin (B1664291) mdpi.com. Validation of such methods typically includes assessing matrix effects, linearity (often with r² > 0.99), accuracy (recoveries typically 70-120%), and precision (RSD < 20%) researchgate.netmdpi.com. The choice of mobile phase additives is important for efficient ionization, with ammonium formate favoring [M+NH₄]⁺ adducts for compounds like abamectin, while formic acid can promote [M+H]⁺ adducts for emamectin mdpi.com.
Spectroscopic Techniques for Structural Elucidation of Epimers and Metabolites (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for confirming the identity and elucidating the precise structure of Avermectin B1a, epi-, as well as its metabolites and degradation products.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for structural elucidation. HRMS provides accurate mass measurements, allowing for the determination of elemental composition. MS/MS experiments, involving fragmentation of precursor ions, yield characteristic fragment ions that can reveal structural features and confirm the presence of specific molecular substructures. For Avermectin B1a, characteristic fragment ions at m/z 305.2121 and 193.1593 have been identified tandfonline.com. Studies have utilized MS/MS, hydrogen/deuterium (H/D) exchange, and fragmentation pathway analysis to characterize avermectin derivatives and degradation products researchgate.netresearchgate.net. For example, the identification of a "26-epimer B1a" was achieved through LC-HRMS/MS, correlating fragmentation patterns with structural changes tandfonline.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., HMBC, COSY, HSQC), provides detailed information about the molecular structure, including the connectivity of atoms, the presence of functional groups, and stereochemical configurations. NMR has been instrumental in confirming the structures of avermectin derivatives and degradation products tandfonline.comgoogle.comgoogle.com. For instance, the structure of a "26-epimer B1a" was elucidated using ¹H and ¹³C NMR, with differences in chemical shifts for carbons C-25, C-26a, and C-27 compared to Avermectin B1a clearly identified tandfonline.com. NMR has also been used to study the disaccharide moiety of Avermectin B1a nih.gov and to characterize epimers formed through chemical transformations acs.org.
Method Development and Validation for Environmental and Biological Matrices
Developing and validating analytical methods is critical to ensure the accuracy, precision, sensitivity, and reliability of Avermectin B1a, epi- determination in diverse matrices. This process typically involves optimizing sample preparation, chromatographic separation, and detection parameters, followed by rigorous validation according to established guidelines.
Method Validation Parameters: Key parameters evaluated during method validation include:
Selectivity: Ensuring the method can differentiate the analyte from other components in the matrix mdpi.com.
Linearity: Establishing the relationship between analyte concentration and instrument response, typically assessed using matrix-matched calibration standards, with determination coefficients (r²) often exceeding 0.99 researchgate.netmdpi.com.
Accuracy: Determined by calculating recovery rates from spiked samples. Recoveries for avermectins in various matrices generally fall within the acceptable range of 70-120% epa.govresearchgate.netresearchgate.netmdpi.comepa.govscispace.com.
Precision: Assessed by measuring the variability of results, usually expressed as relative standard deviation (RSD). Acceptable RSD values are typically ≤20% for quantification epa.govepa.gov. In biological matrices, RSDs can be even lower, often below 5% researchgate.net.
Limit of Detection (LOD) and Limit of Quantification (LOQ): These define the lowest concentrations at which the analyte can be reliably detected and quantified, respectively. For avermectins, LODs and LOQs can vary depending on the matrix and the technique used, often reaching low ng/mL or µg/kg levels epa.govresearchgate.netresearchgate.netepa.gov.
Matrix Effects: Investigating how the sample matrix influences the analyte signal, which is crucial for accurate quantification, especially with LC-MS/MS mdpi.com.
Sample Preparation: Effective sample preparation is vital for removing interfering substances and concentrating the analyte. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS are commonly employed for environmental and biological samples epa.govmdpi.comepa.govnih.gov. For instance, methods for soil and water often involve extraction with acetonitrile or dichloromethane, followed by clean-up steps epa.govepa.gov. In biological matrices like plasma or milk, extraction with organic solvents (e.g., acetonitrile) followed by deproteinization or SPE is typical researchgate.netresearchgate.net.
Data Table 2: Summary of Method Validation for Avermectin B1a and Related Compounds in Various Matrices
| Matrix | Technique | LOD/LOQ (Example) | Recovery Range (%) | RSD (%) | Validation Aspects | Reference |
| Soil | LC-MS/MS | LOQ: 0.5 µg/kg | 70-120 | ≤20 | Linearity, Accuracy, Precision, Selectivity | epa.gov |
| Water | LC-MS/MS | LOQ: 0.05 µg/L | 70-120 | ≤20 | Linearity, Accuracy, Precision, Selectivity | epa.gov |
| Plant Matrices | UHPLC-MS/MS | LOD: 1.2 μg kg⁻¹ | >70 | <20 | Linearity (r²>0.99), Accuracy, Precision, Matrix Effect | mdpi.com |
| Animal Plasma | LC/ESI-MS/MS | LOQ: 1.0 ng/mL | 93.3-101.4 | <5 | Linearity, Trueness, Precision | researchgate.net |
| Honey | HPLC-UV | LOD: 0.10 ng/g | 83.0-93.0 | 6.3-12.4 | Sensitivity, Reliability | researchgate.net |
| Milk | UHPLC-MS/MS | Not specified | Not specified | Not specified | Evaluation for residues | researchgate.net |
Biological Activity and Comparative Efficacy Non Human Systems
Anthelmintic Activity Profiles in Invertebrate Models
Avermectins are widely recognized for their potent anthelmintic properties, effectively targeting a broad spectrum of parasitic nematodes mdpi.comnih.govresearchgate.netcapes.gov.br. Within this class, Avermectin (B7782182) B1a is identified as a particularly effective agent for parasitic control mdpi.com. In contrast, Epi-Avermectin B1a demonstrates substantially reduced anthelmintic efficacy. It is characterized as very weakly active as a nematocide, exhibiting approximately a 100-fold loss in biological activity when compared to its parent compound, Avermectin B1a toku-e.comtoku-e.combioaustralis.com. The primary mechanism by which avermectins exert their anthelmintic effects in nematodes involves their interaction with glutamate-gated chloride channels (GluCls) mdpi.comtoku-e.com. This interaction leads to hyperpolarization of the nematode's nerve and muscle cells, causing paralysis mdpi.comfengchengroup.commdpi.comwikipedia.org. Research in cattle experimentally infected with nematodes has documented high efficacy rates for Avermectin B1a. For instance, at a dosage of 50 µg/kg, it achieved nearly 100% efficacy against Dictyocaulus viviparus, Ostertagia ostertagi, Trichostrongylus axei, T. colubriformis, and Oesophagostomum radiatum. A dosage of 100 µg/kg was required for 97% efficacy against Cooperia punctata, and 80% efficacy against C. oncophora was observed at 200 µg/kg nih.gov.
Insecticidal and Acaricidal Potency against Pest Species
Avermectins possess significant insecticidal and acaricidal potency, making them valuable tools for controlling a wide array of agricultural and veterinary pests researchgate.netfengchengroup.comontosight.ai. Abamectin (B1664291), a mixture primarily composed of Avermectin B1a, is notably potent against mites and various insect species researchgate.netcotton.orgregulations.govnih.gov. While specific quantitative data on the insecticidal and acaricidal activity of Epi-Avermectin B1a is limited in the provided sources, its general characterization as "very weakly active" suggests a broad reduction in its efficacy across its spectrum of action, including insecticidal and acaricidal effects, relative to Avermectin B1a toku-e.comtoku-e.combioaustralis.com. The insecticidal and acaricidal action of avermectins in invertebrates is mediated through their binding to glutamate-gated chloride channels, leading to paralysis and mortality mdpi.comfengchengroup.commdpi.comwikipedia.orgontosight.ai.
Comparative Biological Activity of Epi-Avermectin B1a versus Parent Avermectin B1a
Epi-Avermectin B1a is structurally a derivative of Avermectin B1a, arising from epimerization at the 2-position of the molecule toku-e.comtoku-e.combioaustralis.comresearchgate.net. This process, often base-catalyzed, can occur during decomposition or as an environmental degradation product toku-e.comtoku-e.combioaustralis.com. The epimerization ultimately leads to an irreversible rearrangement to the isomeric alkene analog, Delta-2-Avermectin B1a toku-e.comtoku-e.combioaustralis.com. This structural modification results in a substantial decrease in biological potency. Epi-Avermectin B1a exhibits significantly reduced activity, particularly as a nematocide, demonstrating approximately a 100-fold loss in biological efficacy when directly compared to the parent compound, Avermectin B1a toku-e.comtoku-e.combioaustralis.com. Avermectin B1a itself is recognized as the most potent component within the avermectin family for parasitic control mdpi.com. The comparative potency is a critical distinction, highlighting that while Avermectin B1a is highly effective, its epimerized form has largely lost this potent activity.
Environmental Fate and Degradation Pathways
Environmental Formation of Epi-Avermectin B1a as a Degradation Product
Epi-Avermectin B1a is recognized as an environmental degradation product of Avermectin (B7782182) B1a bioaustralis.combioaustralis.comtoku-e.com. It is formed through base-catalyzed isomerization processes, which can occur both in vivo following treatment with avermectin and in various environmental compartments bioaustralis.combioaustralis.comtoku-e.com. Studies on the degradation of abamectin (B1664291) (a mixture of avermectin B1a and B1b) have identified 2-epi-abamectin as a stereoisomer formed during degradation processes, particularly under thermal stress researchgate.net. A comprehensive study on avermectin degradation identified "2-epimer B1a" as one of the common degradation products, alongside others like monosaccharide B1a and 8,9-Z-B1a tandfonline.com.
Photodegradation and Other Abiotic Degradation Processes
Photodegradation is considered a significant process for the transformation of avermectins in the environment tci-thaijo.orgnih.gov. Research indicates that avermectin B1a undergoes rapid photodegradation in water and on surfaces, with reported half-lives as short as 0.5 days or less under summer sunlight conditions nih.gov. Studies on emamectin (B195283) benzoate (B1203000), which contains an epi-methylamino group, also highlight rapid photodegradation nih.govacs.org. The half-life of [14C]4'-deoxy-4'-(epi-methylamino)avermectin B1a (MAB1a) benzoate photodegradation in natural pond water under fall sunlight was found to be 7 days acs.org. In sensitized buffer solutions (containing acetone), the half-life was as short as 1 day acs.org. Photodegradation products identified include photoisomers and various oxidized derivatives acs.org.
Hydrolysis is generally not considered a major degradation pathway for avermectins. Studies have shown that avermectin B1a remains stable in aqueous solutions across a range of pH values (5, 7, and 9) for extended periods, with minimal degradation observed after 28 days tci-thaijo.orgepa.gov. Emamectin benzoate has also been found to be stable to hydrolysis at pH 5, 6, 7, and 8 at 25 °C nih.gov.
Biotransformation and Metabolite Formation in Environmental Compartments
While specific biotransformation pathways for epi-Avermectin B1a itself in environmental compartments are not extensively detailed, studies on the parent compound, avermectin B1a, provide insights. Avermectins are generally degraded in soil under aerobic conditions, with reported half-lives for avermectin B1a ranging from 2 to 8 weeks nih.gov. In anaerobic conditions, degradation is significantly slower, or may not occur epa.govepa.gov.
Sorption and Mobility in Soil and Aquatic Systems
Avermectins, including abamectin and ivermectin, are characterized by their strong affinity for soil and organic matter, leading to low mobility in the environment nih.govresearchgate.netresearchgate.netscbt.com. Organic carbon-normalized sorption coefficients (Koc) for avermectins are generally high, ranging from 25,000 to over 700,000 mL g⁻¹ researchgate.netherts.ac.uk. For ivermectin, Koc values have been reported between 4.00 x 10³ to 2.58 x 10⁴ L kg⁻¹ researchgate.net. These high Koc values indicate that avermectins are expected to be immobile in soil, with limited potential for leaching into groundwater nih.govnih.govresearchgate.net.
In aquatic systems, avermectins tend to bind strongly to sediment and organic particles tci-thaijo.orgepa.gov. Studies on abamectin indicate that its half-life in water is around 4 days, and in sediment, it ranges from 2 to 4 weeks tci-thaijo.org. The strong sorption to sediment further limits its mobility in the water column.
Ecotoxicological Impact on Non-Target Organisms (e.g., Soil Invertebrates, Plants)
Avermectins are known to be highly toxic to a range of non-target organisms, particularly aquatic invertebrates and some terrestrial invertebrates researchgate.netscbt.comnih.govpublications.gc.ca. For instance, Daphnia magna is highly sensitive to abamectin, with LC50 values reported as low as 0.34 ppb nih.gov. Fish are generally less sensitive, but toxicity to aquatic life is a significant concern tci-thaijo.orgnih.govresearchgate.netepa.gov.
Regarding soil invertebrates, avermectins, especially residues excreted in livestock feces, can negatively affect dung-degrading insects like fly larvae and beetles researchgate.netnih.gov. While effects on earthworms are generally considered less severe, some studies suggest they can also be adversely affected nih.gov.
The impact on plants is less extensively studied, but recent research suggests that plants can be negatively affected by avermectin exposure, despite initial beliefs that they would not absorb these compounds nih.gov. Risks to terrestrial plants are generally considered low, but uncertainties exist regarding tree injection uses regulations.gov.
Future Research Directions and Unexplored Avenues
Elucidation of Novel Biosynthetic Enzymes and Pathways for Avermectin (B7782182) Derivatives
The biosynthesis of avermectin by Streptomyces avermitilis is a complex process involving a large polyketide synthase (PKS) system and numerous tailoring enzymes. wikipedia.org While the core pathway is well-understood, significant opportunities remain for discovering and engineering enzymes to produce novel, potent avermectin analogs. nih.govsemanticscholar.org
Future research will likely focus on:
Exploring Genomic Diversity: Mining the genomes of Streptomyces and other actinomycetes can uncover novel PKS modules and tailoring enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, that can be incorporated into the avermectin pathway. nih.govpnas.org
Characterizing Tailoring Enzymes: The functions of some enzymes in the avermectin gene cluster, like the aveC gene product which influences dehydratase activity, are not fully understood. wikipedia.org Detailed biochemical characterization of these enzymes could unlock new strategies for structural modification.
Combinatorial Biosynthesis: Advances in genetic engineering, such as domain and module swapping within the PKS genes, have already enabled the production of new derivatives like ivermectin and doramectin. nih.govresearchgate.netnih.gov Future efforts will refine these techniques to create a wider array of designed avermectin analogs with potentially enhanced activities. asm.org By replacing native gene domains with those from other organisms, researchers can generate novel structures. For example, replacing the aveA1 gene with milA1 from Streptomyces hygroscopicus led to the creation of new derivatives termed tenvermectins. asm.org
Regulatory Network Engineering: Understanding and manipulating the complex regulatory networks that control avermectin production is crucial. Research into transcriptional regulators, such as the TetR-family regulator AveT and the cluster-situated activator aveR, has shown that their manipulation can significantly increase production yields. nih.govasm.org Further elucidation of these networks will provide new targets for strain improvement.
| Research Area | Objective | Potential Outcome |
| Genomic Mining | Identify novel biosynthetic genes from diverse actinomycetes. | Discovery of new enzymes for creating unique avermectin structures. |
| Enzyme Characterization | Elucidate the precise function of uncharacterized tailoring enzymes. | New tools for targeted modification of the avermectin scaffold. |
| Combinatorial Biosynthesis | Refine gene swapping and metabolic engineering techniques. | Efficient production of designed avermectin analogs with improved properties. asm.orgnih.gov |
| Regulatory Engineering | Map and manipulate the genetic regulation of the ave cluster. | Development of hyper-producing strains for industrial applications. nih.gov |
Development of Advanced Synthetic Routes for Epimers and Analogs with Modified Activities
While biosynthesis offers powerful tools for generating diversity, chemical synthesis provides complementary and precise methods for creating specific epimers and analogs. The development of more efficient and versatile synthetic strategies is a key research avenue. acs.org
Key areas for future synthetic research include:
Stereoselective Synthesis: Developing novel catalytic methods to selectively modify stereocenters, such as the C13 position, could lead to the synthesis of new epimers with distinct biological activities. Recent work has shown that C13-epi-amide derivatives of ivermectin exhibit potent trypanocidal activity. nih.gov
Site-Specific Functionalization: The avermectin macrocycle has multiple reactive sites. researchgate.net Research is needed to develop advanced synthetic methodologies that allow for the precise and efficient modification of specific positions, enabling the introduction of diverse functional groups to probe structure-activity relationships.
Hybrid Molecules: "Click-chemistry" and other conjugation techniques can be used to link the avermectin scaffold to other bioactive moieties, such as peptides or carbohydrates. researchgate.net This approach could improve the pharmacokinetic properties or introduce novel mechanisms of action.
Rearranged Scaffolds: Unexpected rearrangements of the avermectin core, such as the oxahydrindene unit, have been shown to produce derivatives with enhanced antiparasitic and even anticancer activities. nih.govbohrium.comdoaj.org Future synthetic exploration of these novel scaffolds could yield compounds with significantly improved therapeutic profiles.
| Synthetic Strategy | Target Modification | Desired Outcome | Key Finding |
| Stereoselective Derivatization | C13 position | Creation of novel epimers | C13-epi-2-chloroacetamide analogs showed high trypanocidal activity. nih.gov |
| Structure-Activity Relationship (SAR) Studies | Various positions on the macrocycle | Analogs with enhanced insecticidal potency | Molecular shape, size, and electronic distribution significantly affect insecticidal activity. nih.gov |
| Hybrid Synthesis | Attachment of peptides/carbohydrates | Improved hydrophilicity and bioactivity | Conjugation via "click-chemistry" has been successfully demonstrated. researchgate.net |
| Scaffold Rearrangement | Oxahydrindene (hexahydrobenzofuran) unit | First-in-class derivatives | Rearranged structures can possess improved antiparasitic and anticancer properties. nih.govbohrium.com |
Deeper Insights into Receptor Interactions and Off-Target Effects in non-mammalian biological systems
The primary target of avermectins in invertebrates is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel not found in vertebrates. nih.govmdpi.com A deeper understanding of this interaction, as well as potential off-target effects, is critical for developing more selective compounds and assessing environmental risk.
Future research should focus on:
Structural Biology of GluCls: High-resolution structural data of GluCls from various invertebrate pests, both in the presence and absence of avermectin B1a and its epimers, would provide a detailed map of the binding site. This knowledge is fundamental for the rational design of new, more potent, and selective analogs. Ivermectin is known to bind between the transmembrane domains of adjacent subunits, forcing the channel open. researchgate.net
Isoform-Specific Interactions: Many invertebrates possess multiple GluCl splice isoforms, which can exhibit different sensitivities to avermectins. biologists.com For example, in the mosquito Anopheles gambiae, the AgGluCl-b isoform was found to be insensitive to ivermectin, suggesting that alternative splicing can produce both sensitive and insensitive channels. biologists.com Characterizing the interactions of Avermectin B1a, epi- with these different isoforms is crucial for understanding species-specific toxicity and the potential for resistance.
Off-Target Effects in Invertebrates: Avermectins can impact a wide range of non-target invertebrates, including beneficial insects like dung beetles, as well as aquatic organisms such as cladocerans. nih.govcambridge.orgcoventry.ac.uk Research is needed to identify the molecular targets and mechanisms responsible for these off-target effects. This includes investigating potential interactions with other Cys-loop receptors, such as those gated by GABA or histamine. nih.govbiologists.com Studies have shown that ivermectin residues can significantly reduce the abundance of coprophagous flies and parasitic wasps in dung, while paradoxically attracting certain beetles. cambridge.orgcoventry.ac.uk
Innovative Analytical Approaches for Trace Analysis and Metabolite Profiling in Complex Environmental Samples
Assessing the environmental fate and impact of Avermectin B1a, epi- requires highly sensitive and specific analytical methods capable of detecting the parent compound and its metabolites at trace levels in complex matrices like soil, water, and sediment.
Future directions in analytical chemistry include:
Enhanced Sensitivity and Throughput: Developing new methods based on ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) can further lower the limits of detection (LOD) and quantification (LOQ) and increase sample throughput. epa.govresearchgate.netfda.gov Current methods can achieve LOQs in the sub-µg/L range for water samples. epa.gov
Matrix-Specific Methodologies: Developing robust extraction and clean-up procedures, such as pressurized liquid extraction and solid-phase extraction (SPE), is essential for achieving accurate quantification in diverse and complex environmental samples, from soil and sediment to animal tissues. researchgate.netsapub.org
| Analytical Technique | Application | Key Findings/Future Goals |
| LC-MS/MS | Quantitative analysis of avermectins in water, soil, and tissues. fda.gov | Achieve lower detection limits (sub-ng/g) for comprehensive environmental monitoring. |
| LC-HRMS | Identification of unknown metabolites and degradation products. nih.govresearchgate.net | Create a complete profile of transformation products in various environmental compartments. |
| NMR Spectroscopy | Structural elucidation of isolated metabolites and DPs. nih.gov | Confirm the chemical structures of novel transformation products identified by MS. |
| Advanced Sample Prep | Extraction from complex matrices (e.g., soil, sediment). researchgate.net | Improve recovery and reduce matrix effects for more accurate and reliable analysis. |
Comprehensive Ecotoxicological Risk Assessment and Remediation Strategies in Agricultural Ecosystems
The persistence and high toxicity of avermectin residues to non-target organisms necessitate a thorough assessment of their ecological risks and the development of effective remediation strategies. nih.goviss.it
Key areas for future investigation are:
Long-Term Fate and Transport: While avermectins degrade in water with a half-life of a few days, they can bind strongly to soil and sediment, where they may persist for over 100 days. nih.govepa.govresearchgate.net Long-term studies are needed to understand the factors influencing their persistence, bioavailability, and transport in different agricultural ecosystems, considering variables like soil type and climate. vt.edu
Ecosystem-Level Impacts: Mesocosm studies and field monitoring are essential to move beyond single-species toxicity tests and evaluate the broader impacts on invertebrate community structure, dung decomposition, and nutrient cycling. cambridge.orgepa.govresearchgate.net Ivermectin has been shown to slow the degradation of dung pats by reducing the activity of coprophagous insects. cambridge.org
Sub-lethal and Chronic Effects: Research should focus on the chronic and sub-lethal effects of low-level environmental exposure on sensitive invertebrate populations, including impacts on reproduction, development, and behavior. epa.gov
Bioremediation and Phytoremediation: Investigating the potential of microorganisms and plants to degrade or sequester avermectin residues from contaminated soil and water is a promising area for developing sustainable remediation technologies. The environmental fate of avermectin can be influenced by factors like sunlight and temperature, with faster degradation observed in tropical climates compared to temperate ones. vt.edu
Q & A
Q. How can epi-avermectin B1a be reliably identified and distinguished from its isomers in analytical workflows?
Epi-avermectin B1a can be differentiated using reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Key parameters include retention time shifts and fragmentation patterns. For example, the C2-C3 double bond configuration in epi-avermectin B1a alters its polarity compared to avermectin B1a, resulting in distinct retention times . Method validation should include spiked samples with reference standards (e.g., USP Eprinomectin RS) and calibration curves to confirm sensitivity and specificity .
Q. What experimental protocols are recommended for synthesizing epi-avermectin B1a derivatives?
Synthesis protocols typically involve semi-synthetic modifications of avermectin B1a. For epimerization at specific positions (e.g., C4’’), acid-catalyzed isomerization under controlled temperature (e.g., 50–60°C in acetic acid) is commonly employed . Post-synthesis purification requires preparative HPLC with UV detection at 245 nm to isolate epi-isomers. Characterization should include nuclear magnetic resonance (NMR) to confirm stereochemical changes .
Q. How should researchers handle and store epi-avermectin B1a to ensure stability?
Epi-avermectin B1a is light-sensitive and prone to oxidation. Store lyophilized samples at –20°C in airtight, amber vials under inert gas (e.g., argon). For dissolved samples (e.g., in acetonitrile), use glass vials with PTFE-lined caps to prevent solvent interaction. Stability tests under varying pH and temperature conditions are critical for long-term storage protocols .
Advanced Research Questions
Q. What mechanisms underlie the dual effects of epi-avermectin B1a on GABA-gated chloride channels?
Epi-avermectin B1a binds to both high-affinity (KD ~5 nM) and low-affinity (KD ~815 nM) sites on GABAA receptors. Activation occurs at nanomolar concentrations via allosteric modulation, while inhibition at micromolar concentrations involves competitive displacement of ligands like ethynylbicycloorthobenzoate. Radioligand binding assays and <sup>36</sup>Cl<sup>–</sup> flux studies in cerebellar granule neurons are used to dissect these effects . Resolving this duality requires dose-response curves and molecular docking simulations to map binding sites .
Q. How can contradictory data on epi-avermectin B1a’s environmental persistence be reconciled?
Discrepancies in degradation rates (e.g., soil vs. aquatic environments) often stem from variable microbial activity and photolysis conditions. Standardized OECD 307/309 guidelines should be applied to assess half-lives under controlled parameters (pH, temperature, microbial load). LC-MS/MS quantification of residues in environmental matrices (e.g., soil, water) and metabolite profiling (e.g., 8,9-Z-avermectin B1a) can clarify degradation pathways .
Q. What strategies optimize the enantiomeric purity of epi-avermectin B1a in total synthesis?
Chiral auxiliary-mediated synthesis and asymmetric catalysis (e.g., Sharpless epoxidation) are effective. For example, Danishefsky’s total synthesis of avermectin A1a employs a stereoselective glycosylation step to control C4’’ configuration . Advanced analytical techniques, such as chiral stationary phase HPLC and circular dichroism (CD), are critical for purity validation .
Q. How do structural modifications at the C5 and C25 positions affect epi-avermectin B1a’s bioactivity?
De-methylation at C5 reduces binding affinity to glutamate-gated chloride channels, while substitutions at C25 (e.g., isopropyl groups) enhance lipophilicity and tissue penetration. Structure-activity relationship (SAR) studies using <i>in vitro</i> parasite motility assays (e.g., <i>Haemonchus contortus</i>) and molecular dynamics simulations can identify pharmacophores .
Methodological Considerations
Q. What statistical approaches resolve variability in dose-response studies of epi-avermectin B1a?
Non-linear regression models (e.g., four-parameter logistic curves) quantify EC50/IC50 values. For heterogeneous data, bootstrapping or Bayesian hierarchical models account for inter-experiment variability. Power analysis (α=0.05, β=0.2) ensures sample sizes are sufficient to detect biologically relevant effects .
Q. How can researchers ensure reproducibility in <i>in vivo</i> efficacy studies?
Follow ARRIVE 2.0 guidelines: standardize animal models (e.g., parasite load, age), use blinded outcome assessments, and report negative results. Include positive controls (e.g., ivermectin) and validate parasite strains for resistance profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
